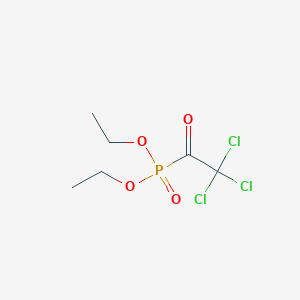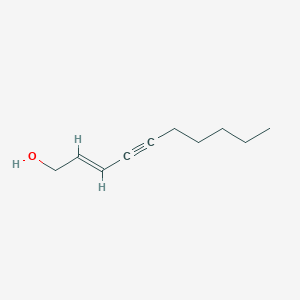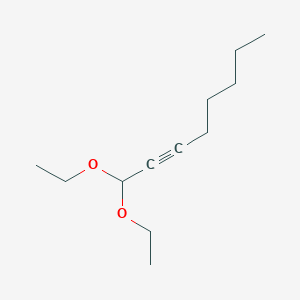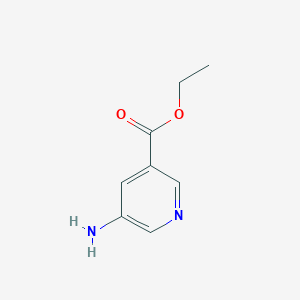
4,6-Dimethylheptan-2-one
Overview
Description
4,6-Dimethylheptan-2-one is a chemical compound that is not directly mentioned in the provided papers. However, its structure can be inferred to be a ketone with two methyl groups on a seven-carbon chain. This compound is likely to be related to the family of methylated ketones and may share some chemical properties with the compounds discussed in the papers, such as 3,5-Dimethylheptane-2,4,6-trione and 6,6-Dimethoxy Bicyclo[3.2.0]Heptan-2-One .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including base catalysis and thermal rearrangement as seen in the synthesis of 4-heterohepta-1,2,5,6-tetraenes , and methylation via alkali metal enolates or enamine intermediates . A four-step synthesis process starting from commercially available dimedone is described for 4,4-dimethyl-1,6-heptadiyne . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of this compound can be analyzed by comparing it with similar compounds. For instance, the structures of dimethyl bipyridyls complexes with chloranilic acid have been determined, which could provide insights into the potential molecular geometry and electronic structure of this compound .
Chemical Reactions Analysis
Chemical reactions involving similar compounds include the formation of cyclic peroxides when thermolyses are conducted in the presence of oxygen , and the keto-enol tautomerism observed in methylated homologues of heptane-2,4,6-trione . The reactivity of this compound could be influenced by the presence of the ketone group and the methyl substituents, affecting its behavior in similar reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, related compounds exhibit specific characteristics. For example, the branched chain saturated alcohols, which include 2,6-dimethyl-4-heptanol, have been reviewed for their toxicologic and dermatologic properties . The energetic properties of organic peroxides provide insights into the sensitivity and thermal behavior of compounds with similar structures . These properties are crucial for understanding the stability and reactivity of this compound.
Scientific Research Applications
Chemical Reactions and Properties
Hydration and Cyclisation in Acidic Media : 4,6-Dimethylheptan-2-one undergoes transformations in acidic media, including hydration and cyclisation, forming various compounds like triacetone dialcohol and mesityl oxide. This study provides insights into the thermodynamics and reaction mechanisms of these transformations (Cabani & Ceccanti, 1966).
Chelation with Copper(II) : The compound forms chelates with Copper(II), indicating its potential use in coordination chemistry. The structure and properties of these chelates were explored using spectroscopic techniques (Sagara, Kobayashi, & Ueno, 1972).
Conformational Analysis : The conformational properties of dimethylheptanes, including this compound, were studied using infrared spectra and normal coordinate calculations. This research provides valuable information about the molecular structure and behavior of such compounds (Crowder & Lynch, 1985).
Oxidation at Low Temperature : The low-temperature oxidation chemistry of this compound was studied, which is crucial for understanding the reaction mechanisms in fuel combustion and bio-derived fuels (He et al., 2020).
Molecular Structure and Bonding
- Hydrogen Bond Strength and Molecular Structure : The molecular structure and intramolecular hydrogen bonding (IHB) characteristics of this compound were investigated using spectroscopic methods and density functional theory (DFT). This provides insights into the molecular interactions and stability of the compound (Sayyar et al., 2021).
Synthetic Applications
Synthesis of Pheromones : The compound was used in the synthesis of insect pheromones, indicating its potential applications in the field of ecological and agricultural studies (Khao, Mavrov, & Serebryakov, 1989).
Synthesis of Chiral Acetates : A study demonstrated the transformation of this compound into chiral acetates through catalytic reactions, which is important in the field of asymmetric synthesis and pharmaceuticals (Jung, Koh, Kim, & Park, 2000).
Synthesis of Enantiomers for Pheromone Components : The compound was also used in the synthesis of enantiomers for sex pheromone components of certain species, further indicating its relevance in biological and chemical studies (Nakamura & Mori, 2000).
Cobalt(II) and -(III) Complexes Formation : It forms complexes with Cobalt(II) and -(III), which were studied for their spectral properties. This research contributes to the understanding of complex formation and potential applications in materials science (Yoshida, Kobayashi, & Ueno, 1972).
Mechanism of Action
Target of Action
It’s known to act as a dispersant for organosol type resins
Mode of Action
As a dispersant, it likely interacts with organosol type resins, helping to distribute and stabilize them in a medium .
Biochemical Pathways
It’s involved in the antigerminative treatment of bulbs and tubers , suggesting it may interact with plant biochemical pathways.
Result of Action
It’s known to be involved in the antigerminative treatment of bulbs and tubers , suggesting it may have effects on plant growth and development.
Action Environment
The action of 4,6-Dimethylheptan-2-one can be influenced by environmental factors. For instance, its use as a dispersant for organosol type resins suggests that the medium in which it’s used can affect its efficacy . Additionally, it’s used in the antigerminative treatment of bulbs and tubers , indicating that soil conditions and other environmental factors could influence its action.
Safety and Hazards
properties
IUPAC Name |
4,6-dimethylheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(2)5-8(3)6-9(4)10/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFDTUKUWNQPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052784 | |
| Record name | 4,6-Dimethyl-2-heptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Heptanone, 4,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
19549-80-5 | |
| Record name | 4,6-Dimethyl-2-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptanone, 4,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Heptanone, 4,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,6-Dimethyl-2-heptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethylheptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing 4,6-dimethylheptan-2-one in the context of the research?
A1: The research article focuses on synthesizing polypropionate fragments, which are important structural motifs found in various natural products with biological activity. this compound itself is not the primary target, but rather a key intermediate in the synthesis of more complex molecules. Specifically, the article describes the synthesis of (-)-(3R,4R,5R,6S)-3,4:5,7-bis(isopropylidenedioxy)-4,6-dimethylheptan-2-one []. This compound demonstrates the successful application of stereoselective aldol reactions using chiral auxiliaries, like camphanic acid derivatives, to control the stereochemistry of polypropionate fragments [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)











